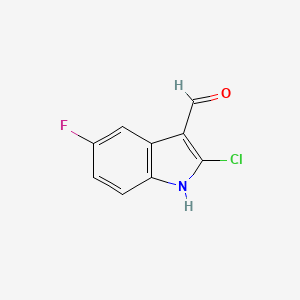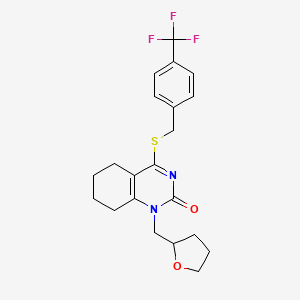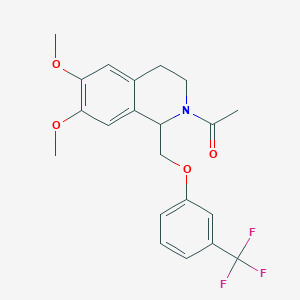![molecular formula C8H12ClN3O2 B2911568 2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide CAS No. 2411285-54-4](/img/structure/B2911568.png)
2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the chloro and propanamide groups. One common method involves the reaction of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The subsequent steps involve chlorination and amidation reactions to introduce the chloro and propanamide groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or other substituted derivatives.
Oxidation Products: Oxidized forms of the oxadiazole ring.
Reduction Products: Reduced forms of the oxadiazole ring.
Hydrolysis Products: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-infective agent.
Biological Research: It can be used to study the biological activity of oxadiazole-containing compounds.
Industrial Chemistry:
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide is not fully understood, but it is believed to involve interactions with biological targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, potentially affecting the activity of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Chloroacetamides: Compounds with similar chloro and amide groups but different heterocyclic rings.
Uniqueness
2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide is unique due to the combination of the oxadiazole ring and the specific chloro and propanamide substituents, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O2/c1-5(9)6(13)11-8(2,3)7-10-4-14-12-7/h4-5H,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJYHNBHZURTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C1=NOC=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2911485.png)


![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol](/img/structure/B2911490.png)
![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)




![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2911503.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)


